molecular formula C8H10O3 B13149394 2-Ethoxybenzene-1,3-diol CAS No. 55020-70-7

2-Ethoxybenzene-1,3-diol

Cat. No.: B13149394
CAS No.: 55020-70-7
M. Wt: 154.16 g/mol
InChI Key: LCSYBHAMRRYYLC-UHFFFAOYSA-N
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Description

2-Ethoxybenzene-1,3-diol, also known as 2-ethoxyresorcinol, is an organic compound with the molecular formula C8H10O3. It is a derivative of resorcinol, where one of the hydrogen atoms in the benzene ring is replaced by an ethoxy group (-OCH2CH3). This compound is part of the dihydroxybenzene family, which includes other isomers like catechol and hydroquinone .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxybenzene-1,3-diol can be synthesized through various methods. One common approach involves the ethoxylation of resorcinol. This reaction typically uses ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves similar ethoxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as phase transfer catalysts (PTCs) may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxybenzene-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-ethoxybenzene-1,3-diol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups at the 1 and 2 positions.

    Hydroquinone (1,4-dihydroxybenzene): An isomer with hydroxyl groups at the 1 and 4 positions.

    Resorcinol (1,3-dihydroxybenzene): The parent compound of 2-ethoxybenzene-1,3-diol.

Uniqueness

This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility and alter its interaction with biological targets compared to its parent compound, resorcinol .

Properties

CAS No.

55020-70-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-ethoxybenzene-1,3-diol

InChI

InChI=1S/C8H10O3/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,9-10H,2H2,1H3

InChI Key

LCSYBHAMRRYYLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1O)O

Origin of Product

United States

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